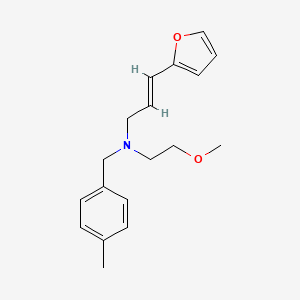![molecular formula C20H26N2O2S B5903853 N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide](/img/structure/B5903853.png)
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as 'thienylfentanyl' and is a derivative of fentanyl, a potent synthetic opioid. Thienylfentanyl is a highly potent compound and has been used in scientific research for various purposes.
作用機序
Thienylfentanyl acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is located in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, which results in analgesia, sedation, and euphoria. Thienylfentanyl is highly selective for the mu-opioid receptor and has little affinity for other opioid receptors.
Biochemical and Physiological Effects:
Thienylfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, respiratory depression, and physical dependence. The analgesic effects of thienylfentanyl are more potent than fentanyl, which makes it a useful compound for the treatment of severe pain. The sedative and anxiolytic effects of thienylfentanyl make it useful for the treatment of anxiety and insomnia. However, the respiratory depressant effects of thienylfentanyl can be dangerous, and it can lead to respiratory arrest if used in high doses.
実験室実験の利点と制限
Thienylfentanyl has several advantages for lab experiments. It is highly potent and produces a range of effects that can be studied in animal models. Thienylfentanyl is also relatively easy to synthesize, which makes it a useful compound for researchers. However, thienylfentanyl has several limitations for lab experiments. It is highly addictive and can produce physical dependence in animal models. It also has a narrow therapeutic window, which means that it can be dangerous if used in high doses.
将来の方向性
There are several future directions for the study of thienylfentanyl. One area of research is the development of new analogs of thienylfentanyl that have improved therapeutic profiles. Another area of research is the study of the abuse potential of thienylfentanyl and the development of new treatments for opioid addiction. Thienylfentanyl can also be studied for its potential use in the treatment of other conditions, such as depression and post-traumatic stress disorder.
合成法
The synthesis of thienylfentanyl involves the reaction of fentanyl with 3-thienylmethylamine. The reaction is carried out in the presence of a reducing agent and a solvent. The reducing agent is used to reduce the imine intermediate, which is formed during the reaction, to the desired amide product. The solvent used in the reaction is typically anhydrous ethanol or acetonitrile. The yield of thienylfentanyl obtained from this reaction is typically high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
Thienylfentanyl has been used in scientific research for various purposes. It has been studied for its analgesic effects, as it has been found to be more potent than fentanyl in animal models. Thienylfentanyl has also been studied for its sedative and anxiolytic effects. It has been found to be effective in reducing anxiety and producing sedation in animal models. Thienylfentanyl has also been studied for its abuse potential, as it has been found to be highly addictive in animal models.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(thiophen-3-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-21(2)12-13-22(15-17-11-14-25-16-17)20(24)10-6-9-19(23)18-7-4-3-5-8-18/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKOAKUUXQPRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CSC=C1)C(=O)CCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)
![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)
![2-{4-[3-(acetylamino)phenyl]-3,5-dimethyl-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903810.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5903816.png)

![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
acetic acid](/img/structure/B5903841.png)

![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-methylphenyl)-3-phenylpropanamide](/img/structure/B5903865.png)